molecular formula C17H31ClO2 B12692943 Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate CAS No. 25001-79-0

Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate

Cat. No.: B12692943
CAS No.: 25001-79-0
M. Wt: 302.9 g/mol
InChI Key: FEJOHSNCEMCYCZ-FYWRMAATSA-N
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Description

Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate is an organic compound with the molecular formula C17H31ClO2. It consists of 31 hydrogen atoms, 17 carbon atoms, 2 oxygen atoms, and 1 chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 11-chloro-3,7,11-trimethyl-2-dodecenal with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate: Similar in structure but may differ in specific functional groups or chain length.

    Ethyl 11-chloro-3,7,11-trimethyl-2-dodecanoate: A saturated analog with different reactivity.

    Ethyl 11-chloro-3,7,11-trimethyl-2-dodecynate: An alkyne analog with distinct chemical properties.

Properties

CAS No.

25001-79-0

Molecular Formula

C17H31ClO2

Molecular Weight

302.9 g/mol

IUPAC Name

ethyl (E)-11-chloro-3,7,11-trimethyldodec-2-enoate

InChI

InChI=1S/C17H31ClO2/c1-6-20-16(19)13-15(3)10-7-9-14(2)11-8-12-17(4,5)18/h13-14H,6-12H2,1-5H3/b15-13+

InChI Key

FEJOHSNCEMCYCZ-FYWRMAATSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/CCCC(C)CCCC(C)(C)Cl

Canonical SMILES

CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)Cl

Origin of Product

United States

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